molecular formula C14H16FN3O2 B3013909 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1092277-64-9

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B3013909
M. Wt: 277.299
InChI Key: JFCYJWQGOALQLF-UHFFFAOYSA-N
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Description

The compound "3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione" is a derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which is a class of compounds that have been studied for their potential pharmacological properties, particularly as anticonvulsant agents. The incorporation of a fluorobenzyl group into the spirohydantoin framework is of interest due to the influence of fluorine atoms on the biological activity of pharmaceutical compounds .

Synthesis Analysis

The synthesis of related spirohydantoin derivatives involves various chemical reactions, including the Strecker reaction for the formation of N-alkoxyalkylpiperidine hydantoins . The synthesis of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, which are structurally similar to the compound , has been achieved and characterized by spectroscopic methods such as UV-Vis, FT-IR, 1H NMR, and 13C NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of spirohydantoins has been elucidated using single-crystal X-ray diffraction, revealing that these compounds crystallize in the triclinic P-1 space group with two independent molecules in the asymmetric unit. The cyclopentane ring within the spirohydantoin structure adopts an envelope conformation, and the crystal packing is stabilized by hydrogen bonds and various other intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of spirohydantoins can be influenced by the nature of the substituents on the benzyl group. For instance, the introduction of fluoro or trifluoromethyl substituents has been shown to increase anticonvulsant activity compared to other substituents like chloro, methoxy, or methyl groups . The effects of these substituents on the absorption spectra of spirohydantoins have been interpreted using the Hammett equation, which correlates absorption frequencies with electronic properties of the substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of spirohydantoins, such as lipophilicity, have been estimated by calculating their log P values. Some of the synthesized spirohydantoins exhibit lipophilicities comparable to the standard anticonvulsant drug Phenytoin, suggesting their potential for good bioavailability . The density functional theory (DFT) calculations provide additional structural and spectroscopic information, supporting the experimental findings and aiding in the understanding of the structure-activity relationship .

Scientific Research Applications

  • Antimicrobial and Detoxification Applications : A study by Ren et al. (2009) synthesized a similar N-halamine precursor and bonded it onto cotton fabrics, demonstrating its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. This suggests potential applications in antimicrobial coatings.

  • Treatment of Anemia : Research by Váchal et al. (2012) identified 1,3,8-Triazaspiro[4.5]decane-2,4-diones as pan-inhibitors of prolyl hydroxylase for treating anemia, indicating their potential as pharmaceutical agents in anemia treatment.

  • Myelostimulating Activity : A study by Yu et al. (2018) found that 1,3,8-Triazaspiro[4.5]decane-2,4-diones showed myelostimulating activity, which could be significant for bone marrow hematopoiesis.

  • Supramolecular Chemistry : Simić et al. (2021) investigated the fluorination effects on spirohydantoin derivatives, providing insights into supramolecular interactions and architecture, which are crucial in material science and drug design (Simić et al., 2021).

  • Anticonvulsant Activity : Obniska et al. (2006) synthesized fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, finding that some compounds displayed significant anticonvulsant activity, suggesting their potential use in treating seizure disorders (Obniska et al., 2006).

  • Biocidal Properties : Ren et al. (2013) demonstrated that a cyclic N-halamine precursor, similar to 3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, when introduced into nanofibers, exhibited strong biocidal properties against both Gram-positive and Gram-negative bacteria (Ren et al., 2013).

properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c15-11-3-1-10(2-4-11)9-18-12(19)14(17-13(18)20)5-7-16-8-6-14/h1-4,16H,5-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYJWQGOALQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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